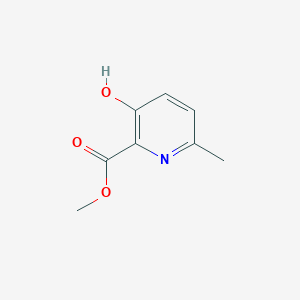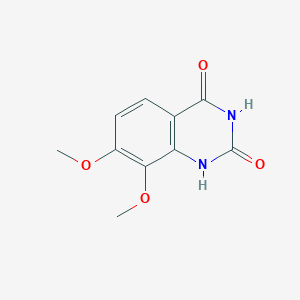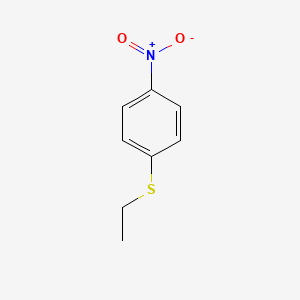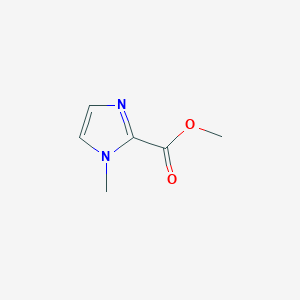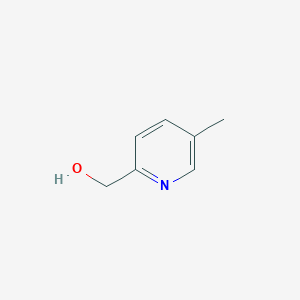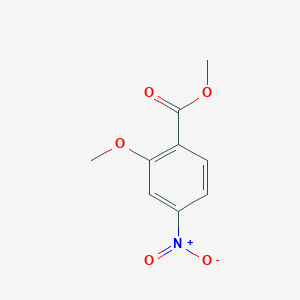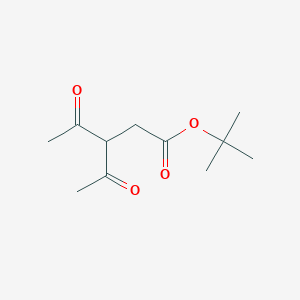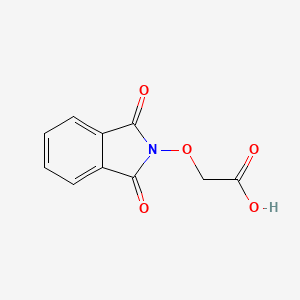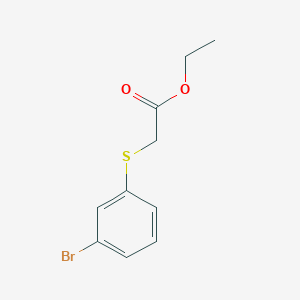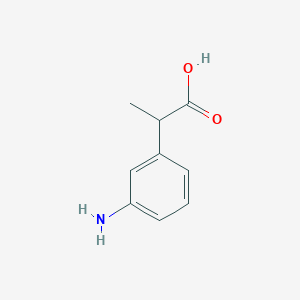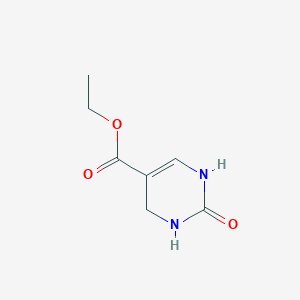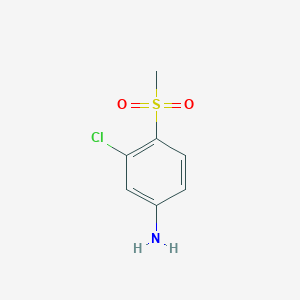
2-Methoxy-3'-methylbenzophenone
Overview
Description
2-Methoxy-3’-methylbenzophenone is a benzophenone derivative with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . This compound is known for its applications in various scientific research fields and industries, particularly in the production of sunscreens and other personal care products due to its UV-filtering properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3’-methylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of benzoyl chloride with 3-methoxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 2-Methoxy-3’-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the molar ratios of the reactants .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed:
Oxidation: 2-Hydroxy-3’-methylbenzophenone.
Reduction: 2-Methoxy-3’-methylbenzyl alcohol.
Substitution: Various substituted benzophenone derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxy-3’-methylbenzophenone has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Methoxy-3’-methylbenzophenone involves the absorption of UV radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby protecting the underlying material or skin from UV damage . The molecular targets include the aromatic rings and the carbonyl group, which are responsible for the UV absorption properties .
Comparison with Similar Compounds
Oxybenzone (2-Hydroxy-4-methoxybenzophenone): Similar UV-filtering properties but with a hydroxyl group instead of a methyl group.
Benzophenone-3: Another benzophenone derivative used in sunscreens with similar UV-absorbing characteristics.
Uniqueness: 2-Methoxy-3’-methylbenzophenone is unique due to its specific substitution pattern, which provides distinct UV absorption properties and makes it suitable for specialized applications in sunscreens and other personal care products .
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-5-7-12(10-11)15(16)13-8-3-4-9-14(13)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJKYKUCZRJOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493203 | |
| Record name | (2-Methoxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33785-70-5 | |
| Record name | (2-Methoxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-Methoxy-3'-methylbenzophenone relate to its potential use in xanthone synthesis, based on the reactions described in the paper?
A1: The research paper [] highlights the importance of the relative positions of hydroxyl groups on the benzophenone ring for successful xanthone synthesis. While this compound itself lacks hydroxyl groups, it can be conceptually linked to the study.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
